
5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H30N4O4S and its molecular weight is 518.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activities
The scientific research applications of complex chemical compounds often explore their potential as therapeutic agents. A notable example is the study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized using a one-pot three-component method. These compounds were evaluated for antitumor activities against various human cancer cell lines, including A549, HeLa, MCF-7, and U2OS, using the MTT assay. Results indicated moderate to high antitumor activities, with some compounds showing more potent inhibitory activities compared to the positive control, 5-fluorouracil. The mechanism of action for a representative compound suggested cell cycle arrest and apoptosis in HeLa cells, confirmed by various staining and flow cytometry techniques (Fang et al., 2016).
Antimicrobial and Antitubercular Activities
Another area of application for complex chemical compounds is in antimicrobial and antitubercular activities. A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv. The synthesis process involved oxidizing the respective aldehyde with sodium chlorite and H2O2, followed by coupling with various amines. Several analogs demonstrated promising antitubercular activities with MIC values of 3.12 µg/cm^3 and lower cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).
Eigenschaften
CAS-Nummer |
1223937-78-7 |
|---|---|
Molekularformel |
C28H30N4O4S |
Molekulargewicht |
518.63 |
IUPAC-Name |
5-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-19-9-7-12-23(20(19)2)30-26(34)18-32-24-13-4-3-11-22(24)27(35)31(28(32)36)15-6-5-14-25(33)29-17-21-10-8-16-37-21/h3-4,7-13,16H,5-6,14-15,17-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
JUADOUBPZVWXFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)
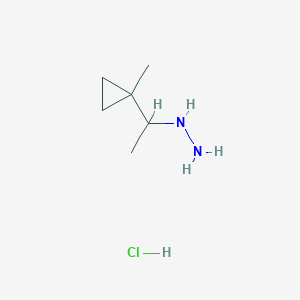
![4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2643648.png)
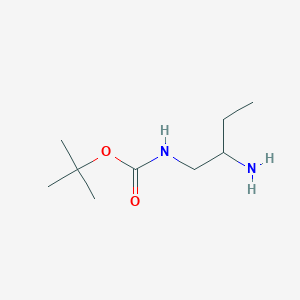
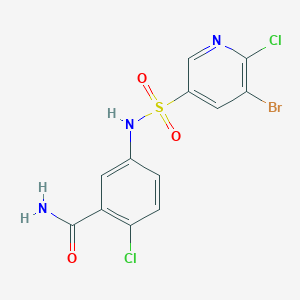
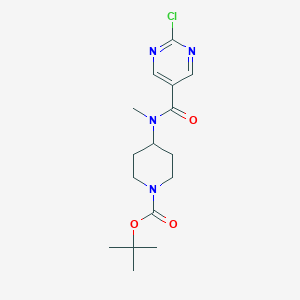
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2643654.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)
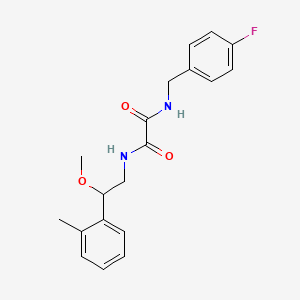
![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)

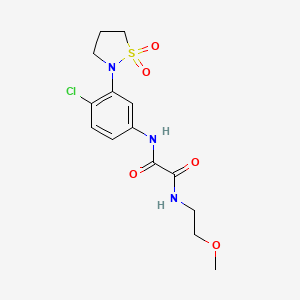
![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)
